(+/-)-品多宾

描述

Synthesis Analysis

The synthesis of compounds similar to (+/-)-Pindobind, such as pinidine and pindolol, involves several innovative approaches. For instance, the stereocontrolled syntheses of piperidine derivatives, which are structurally related to (+/-)-Pindobind, utilize diastereoselective reactions of chiral 1,3-oxazolidines with Grignard reagents, highlighting a method for asymmetric synthesis of pinidine enantiomers (Poerwono et al., 1998). Additionally, strategic use of pinacol-terminated Prins cyclizations in synthesis emphasizes the development of new transformations for molecular complexity (Overman & Pennington, 2003).

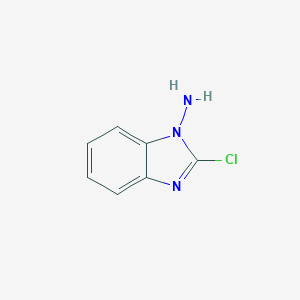

Molecular Structure Analysis

Molecular structure analysis of (+/-)-Pindobind and related compounds involves determining the stereochemistry and the relative and absolute configurations of the molecule. The determination of stereochemistry is crucial for understanding the molecule's biological activity and synthesis. For instance, the synthesis of (-)-pinolidoxin explores the stereocontrolled polyol synthesis, providing insights into the molecular structure (Liu & Kozmin, 2002).

Chemical Reactions and Properties

The chemical reactions and properties of (+/-)-Pindobind involve its reactivity and the conditions under which it can undergo various chemical transformations. The palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates is a method that can be applied to the synthesis of unsymmetrical 1,3-dienes, demonstrating the molecule's versatile reactivity (Takagi et al., 2002).

Physical Properties Analysis

The physical properties of (+/-)-Pindobind, such as solubility, melting point, and boiling point, are essential for its application in different fields. Although specific studies on (+/-)-Pindobind's physical properties were not found, analogous compounds' physical properties provide insights into how these characteristics might influence (+/-)-Pindobind's applications and handling.

Chemical Properties Analysis

The chemical properties of (+/-)-Pindobind, including acidity, basicity, and reactivity towards other chemicals, are fundamental for predicting its behavior in various environments and reactions. The chemical modification of related compounds, such as pinostrobin and tectochrysin, demonstrates the reactivity of specific functional groups and how they can be modified to obtain desired products (Adekenov & Baisarov, 2021).

科学研究应用

蛋白质-蛋白质相互作用网络

蛋白质-蛋白质相互作用网络 (PIN) 为理解复杂的生物活动提供了一个框架,包括像 "(+/-)-品多宾" 这样的化合物在细胞系统中相互作用的机制。PIN 的重建和应用已经取得进展,促进了功能注释、子系统研究、进化分析、枢纽蛋白分析和生物研究中的调控机制分析。这种方法对于深入探索生物过程机制至关重要,表明可以在这一个框架内研究像 "(+/-)-品多宾" 这样的化合物,以系统地研究它们在各种生物中的作用 (Hao 等人,2016 年)。

科学生态系统中的元研究

元研究调查科学生态系统中的效率、质量和偏见,解决对科学文献可信度的担忧。该学科提供了一条将科学生态系统校准到更高标准的途径,可能通过提供为改革举措提供依据的经验证据来影响对 "(+/-)-品多宾" 等化合物的研究 (Hardwicke 等人,2019 年)。

公众参与科学研究

公众参与科学研究 (PPSR) 的概念强调了让公众参与研究过程的重要性,这可能会影响 "(+/-)-品多宾" 研究的设计及其结果。该模型强调协商科学和公共利益以实现项目设计的综合目标,从而有可能改善科学研究、个人参与者和社会生态系统的结果 (Shirk 等人,2012 年)。

健康和疾病的发展起源

健康和疾病的发生发展起源 (DOHaD) 研究将早期生活事件与晚年患慢性病的风险联系起来。这一研究领域表明,了解像 "(+/-)-品多宾" 这样的化合物在关键发育窗口中的作用可以为慢性病的预防和治疗策略提供信息,强调需要进行跨学科研究以阐明早期生活接触对整个生命周期健康结果的影响 (Silveira 等人,2007 年)。

健康和医学中的人工智能

人工智能 (AI) 在健康和医学中的整合提供了一个新的视角,通过它可以查看像 "(+/-)-品多宾" 这样的化合物的应用。包括机器学习和神经网络在内的人工智能技术被应用于临床预测和治疗,表明人工智能可以加速理解和应用 "(+/-)-品多宾" 在治疗环境中的应用 (Tran 等人,2019 年)。

属性

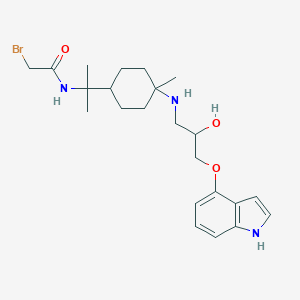

IUPAC Name |

2-bromo-N-[2-[4-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-4-methylcyclohexyl]propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34BrN3O3/c1-22(2,27-21(29)13-24)16-7-10-23(3,11-8-16)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGWXFIRAISQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC3=C2C=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910011 | |

| Record name | 2-Bromo-N-{2-[4-({2-hydroxy-3-[(1H-indol-4-yl)oxy]propyl}amino)-4-methylcyclohexyl]propan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Pindobind | |

CAS RN |

106469-51-6 | |

| Record name | N(8)-Bromoacetyl-N(1)-3'-(4-indolyloxy)-2'-hydroxypropyl-1,8-diamino-4-menthane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106469516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-{2-[4-({2-hydroxy-3-[(1H-indol-4-yl)oxy]propyl}amino)-4-methylcyclohexyl]propan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)

![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)